Ethyl trifluoroacrylate
Description
Structure
3D Structure
Properties
CAS No. |
392-68-7 |
|---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
ethyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
InChI Key |
FMFMWMOBOFPQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Trifluoroacrylate and Its Derivatives
Strategies for Monomer Preparation
The synthesis of ethyl trifluoroacrylate monomers can be approached through various routes, primarily involving the use of halogenated precursors and the construction of the core α,β,β-trifluoroacrylate moiety.
Synthesis from Halogenated Precursors (e.g., 3,3,3-Trifluoropropene)
While direct synthesis from 3,3,3-trifluoropropene (B1201522) is not extensively detailed in readily available literature, analogous reactions with halogenated alkenes provide a conceptual basis. The general strategy involves the introduction of a carboxyl group or its equivalent to the fluorinated backbone. One potential pathway could involve the oxidation of the double bond in 3,3,3-trifluoropropene to form an epoxide, followed by ring-opening and subsequent oxidation and esterification to yield the desired acrylate (B77674).
Another plausible approach is the radical addition of a carboxylating agent across the double bond of 3,3,3-trifluoropropene. However, controlling the regioselectivity of such an addition to achieve the desired α,β,β-trifluoroacrylate structure would be a significant synthetic challenge.
Methods for α,β,β-Trifluoroacrylate Moiety Construction
A more common and controlled approach to the α,β,β-trifluoroacrylate moiety involves building the molecule from smaller, functionalized precursors. These methods often provide better control over the stereochemistry and substitution pattern of the final product.
One established method for preparing α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction. This could potentially be adapted for the synthesis of this compound by reacting a suitable phosphonate-containing reagent with a trifluoromethyl ketone or aldehyde equivalent. However, the influence of the trifluoromethyl group can necessitate harsh reaction conditions or the use of specialized and costly reagents to facilitate the formation of the double bond.
Alternative methods may involve elimination reactions from appropriately substituted precursors. For instance, the dehydrohalogenation of a precursor containing a halogen at the α or β position relative to the ester group can lead to the formation of the desired double bond. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination and avoid side reactions.
Functionalization and Derivatization Approaches
The modification of this compound and related fluorinated acrylates allows for the tailoring of polymer properties for specific applications. This can be achieved by introducing various functional moieties to the monomer structure.
Introduction of Epoxide, Cyclic Ether, and Oligo(ethylene oxide) Moieties
The incorporation of epoxide and cyclic ether functionalities into fluorinated acrylates can enhance their reactivity in polymerization and allow for post-polymerization modifications. This can be achieved by utilizing a fluorinated acrylate that also contains a hydroxyl group, which can then be converted to an epoxide via reaction with epichlorohydrin.
The introduction of oligo(ethylene oxide) (OEO) chains is a common strategy to impart hydrophilicity and biocompatibility to fluorinated polymers. This can be accomplished by reacting a hydroxyl-functionalized fluorinated acrylate with ethylene (B1197577) oxide or by coupling a pre-formed OEO chain to the acrylate monomer. The length of the OEO spacer is a critical parameter for controlling the colloidal stability of the resulting materials in aqueous environments.
Synthesis of Perfluorinated Analogs and Derivatives
The synthesis of perfluorinated analogs of this compound involves replacing all hydrogen atoms with fluorine. These perfluorinated monomers are key to producing polymers with exceptionally low surface energies and high thermal and chemical stability.
The preparation of these analogs often starts with perfluorinated precursors. For example, perfluorinated acyl fluorides can be reacted with fluorinated alcohols to yield the corresponding perfluorinated esters. The synthesis of such monomers can be challenging and often requires specialized techniques and reagents due to the high reactivity of the intermediates and the unique properties of perfluorinated compounds.
A multi-step procedure for synthesizing fluorinated monomers with short perfluoroalkyl groups has been reported, involving the reaction of perfluoroalkanesulfonyl fluorides with an amine, followed by alkylation and esterification.
| Precursor | Reagent | Functional Group Introduced |
| Hydroxyl-functionalized fluoroacrylate | Epichlorohydrin | Epoxide |
| Hydroxyl-functionalized fluoroacrylate | Ethylene Oxide | Oligo(ethylene oxide) |
| Perfluoroalkanesulfonyl fluoride (B91410) | Methylamine, 2-bromoethanol, Acryloyl chloride | Perfluoroalkyl sulfonamide acrylate |
Advanced Synthetic Transformations Involving this compound
This compound can serve as a versatile building block in more complex synthetic transformations beyond polymerization. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for various addition reactions.
For instance, this compound can participate in Michael additions, where nucleophiles add to the β-position of the acrylate. This allows for the introduction of a wide range of functional groups. Furthermore, it can be utilized in cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic structures containing fluorinated moieties.
Recent research has also explored the photocatalyzed multicomponent triple defluorinative functionalization of α-trifluoromethyl alkenes to synthesize α-arylated carboxylic acids, esters, and amides, showcasing the potential for complex transformations of the trifluoromethyl group itself. nih.gov
Role in Trifluoroacetylation Reactions for CF₃ Group Introduction
Trifluoroacetylation is a crucial chemical transformation that introduces the trifluoroacetyl group (-COCF₃) into a molecule. This functional group can then be further modified to introduce the valuable trifluoromethyl (-CF₃) group. Ethyl trifluoroacetate (B77799) is a key reagent in these reactions, serving as an efficient source of the trifluoroacetyl moiety. The trifluoroacetyl group is also widely utilized as a protecting group for amines in organic synthesis because it can be readily removed under mild conditions wikipedia.org.
The process of trifluoroacetylation often involves the reaction of a nucleophile, such as an alcohol or an amine, with a trifluoroacetylating agent like ethyl trifluoroacetate. These reactions are typically facilitated by a base to deprotonate the nucleophile, enhancing its reactivity.
Table 1: Examples of Trifluoroacetylation Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | N-Trifluoroacetyl Amine (R-NHCOCF₃) | Base (e.g., Triethylamine), Aprotic Solvent |
| Alcohol (R-OH) | Trifluoroacetate Ester (R-OCOCF₃) | Base (e.g., Pyridine), Aprotic Solvent |
This table provides illustrative examples of trifluoroacetylation reactions where ethyl trifluoroacetate can be employed as the trifluoroacetylating agent.
Recent advancements in trifluoroacetylation have explored photoredox catalysis and other modern synthetic methods to achieve this transformation under milder conditions and with greater functional group tolerance.
Stereoselective Synthesis of Fluorinated Compounds
The introduction of fluorine atoms can create stereocenters, making stereoselective synthesis a critical aspect of organofluorine chemistry. This compound and its derivatives are valuable starting materials for the stereoselective synthesis of a variety of fluorinated compounds. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the acrylate double bond, enabling a range of stereocontrolled transformations.
One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of reactions such as Michael additions, cycloadditions, and hydrogenations. For instance, the asymmetric Michael addition of nucleophiles to this compound, catalyzed by a chiral Lewis acid or organocatalyst, can produce enantioenriched products containing a trifluoromethylated stereocenter.
Table 2: Stereoselective Reactions Involving Trifluoromethylated Acrylates
| Reaction Type | Chiral Catalyst/Auxiliary | Product Stereochemistry |
|---|---|---|
| Asymmetric Michael Addition | Chiral Organocatalyst | Enantioenriched Adduct |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid | Diastereo- and Enantioenriched Cycloadduct |
This table highlights key stereoselective reactions where trifluoromethylated acrylates, such as this compound, can be utilized to generate chiral fluorinated molecules.
Research in this area continues to focus on the development of more efficient and highly selective catalytic systems to access a broader range of stereochemically complex fluorinated molecules.
Development of Novel Organofluorine Building Blocks
This compound serves as a versatile precursor for the synthesis of a wide array of novel organofluorine building blocks. These building blocks are essential for the construction of more complex fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of both the trifluoromethyl group and the acrylate functionality allows for diverse chemical modifications.
For example, the double bond of this compound can undergo various addition reactions, such as halogenation, epoxidation, and dihydroxylation, to introduce new functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(trifluoromethyl)acrylic acid, which can then be converted to other functional groups like amides or acid chlorides.
Table 3: Examples of Organofluorine Building Blocks Derived from Trifluoromethylated Acrylates
| Building Block | Synthetic Transformation | Potential Applications |
|---|---|---|
| β-Halo-α-(trifluoromethyl)propanoates | Halogenation of the double bond | Precursors to fluorinated amino acids and heterocycles |
| Glycidic esters with a trifluoromethyl group | Epoxidation of the double bond | Intermediates for the synthesis of fluorinated pharmaceuticals |
| α-(Trifluoromethyl)acrolein | Reduction of the ester functionality | Dienophile in cycloaddition reactions |
This table showcases a selection of valuable organofluorine building blocks that can be synthesized from trifluoromethylated acrylates, demonstrating the versatility of these starting materials.
The development of new synthetic methodologies to functionalize this compound and related compounds is an active area of research, continually expanding the toolbox of available organofluorine building blocks for chemical synthesis.
Polymerization Chemistry of Ethyl Trifluoroacrylate
Homopolymerization Studies
The homopolymerization of ethyl trifluoroacrylate presents a dichotomous character, with its amenability to polymerization being highly dependent on the chosen method. While anionic polymerization proceeds readily, radical polymerization encounters significant hurdles.
Anionic Polymerization Conditions and Mechanisms
This compound, as a highly electron-deficient monomer, is particularly susceptible to anionic polymerization. This high reactivity is attributed to the strong electron-withdrawing trifluoromethyl group, which stabilizes the propagating anionic center. Research on related alkyl 2-trifluoromethacrylates indicates that these monomers can be easily homopolymerized under anionic conditions researchgate.net.
The mechanism of anionic polymerization of acrylates involves the initiation by a nucleophile, which attacks the β-carbon of the double bond, generating a carbanion. This carbanion then propagates by adding to subsequent monomer molecules. For highly electrophilic monomers like this compound, common initiators for anionic polymerization include organometallic compounds such as organolithium or Grignard reagents, as well as alkoxides.
The polymerization is typically conducted in aprotic solvents and at low temperatures to minimize side reactions, such as termination or chain transfer, which can be prevalent in anionic systems. The living nature of anionic polymerization, when side reactions are suppressed, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. However, specific studies detailing the precise conditions and mechanisms for the anionic homopolymerization of this compound are not extensively documented in the public domain.
Radical Homopolymerization: Challenges and Recent Advancements
In stark contrast to its anionic counterpart, the radical homopolymerization of this compound is reported to be challenging. Several studies have noted that the homopolymerization of alkyl 2-trifluoromethacrylates, a class of monomers to which this compound belongs, fails when using conventional radical initiators researchgate.net. This difficulty is attributed to the high electrophilicity of the monomer, which can lead to degradative chain transfer or other side reactions that inhibit the propagation of the radical chain.
Recent advancements in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have shown promise in overcoming these challenges for some highly activated monomers. These methods offer better control over the polymerization process by minimizing irreversible termination reactions. While specific studies on the successful radical homopolymerization of this compound are limited, research on similar fluorinated acrylates provides insights into potential strategies. For instance, the RAFT polymerization of 2,2,2-trifluoroethyl methacrylate has been successfully demonstrated, yielding well-defined polymers mdpi.comnih.gov. This suggests that with the appropriate choice of RAFT agent and reaction conditions, controlled radical homopolymerization of this compound might be achievable.
Copolymerization Strategies
Copolymerization offers a versatile approach to tailor the properties of polymers derived from this compound by incorporating other monomers into the polymer chain. The strong electron-accepting nature of this compound makes it an excellent candidate for copolymerization with a variety of comonomers.
Alternating Copolymerization with Electron-Donating Monomers (e.g., α-Olefins, Vinyl Ethers, Styrene, Norbornenes)
This compound, being an electron-poor monomer, readily undergoes alternating copolymerization with electron-rich (electron-donating) monomers. This type of copolymerization is driven by the formation of a charge-transfer complex between the electron-acceptor and electron-donor monomers, which then polymerizes. This results in a copolymer with a highly regular, alternating structure of the two monomer units.
Studies on alkyl 2-trifluoromethacrylates have demonstrated their successful alternating copolymerization with a range of electron-donating monomers, including α-olefins, vinyl ethers, styrene, and norbornenes, via radical polymerization researchgate.net. For example, the radical copolymerization of trifluorovinyl ethers with ethyl vinyl ether has been shown to produce copolymers with a likely alternating structure utoronto.ca. While specific data for this compound is not abundant, the general principles of alternating copolymerization strongly suggest its suitability for creating alternating copolymers with these electron-donating partners.
Copolymerization with Fluorinated Monomers (e.g., Vinylidene Fluoride (B91410), 2,2,2-Trifluoroethyl Methacrylate, Hexafluoropropylene)
Copolymerization of this compound with other fluorinated monomers is a strategy to produce polymers with a high fluorine content, which can lead to desirable properties such as high thermal stability, chemical resistance, and low surface energy.
The radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate, a monomer structurally similar to this compound, has been investigated rsc.org. The reactivity ratios were determined to be r(VDF) = 0.0399 and r(MAF-TBE) = 0.0356 at 57 °C, indicating a strong tendency for alternation rsc.org. This suggests that the copolymerization of this compound with VDF would also likely result in a copolymer with a high degree of alternation.
Similarly, the copolymerization of 2,2,2-trifluoroethyl methacrylate with other fluorinated acrylates has been studied. For instance, the radical copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) with 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) yielded reactivity ratios of r(MATRIFE) = 1.52 and r(FATRICE) = 0.61 at 74 °C dtu.dk. Although not a perfectly alternating system, these values indicate that both monomers are readily incorporated into the copolymer chain.
Information on the copolymerization of this compound with hexafluoropropylene is less common in the literature. However, given the electron-deficient nature of both monomers, their copolymerization might require specific initiation methods or conditions to proceed efficiently.
The table below summarizes reactivity ratios for the copolymerization of monomers structurally similar to this compound with other fluorinated monomers.
| Comonomer 1 | Comonomer 2 | r1 | r2 | Temperature (°C) | Polymerization Type |
| Vinylidene Fluoride (VDF) | tert-Butyl 2-trifluoromethacrylate | 0.0399 | 0.0356 | 57 | Radical |
| 2,2,2-Trifluoroethyl methacrylate (MATRIFE) | 2,2,2-Trichloroethyl α-fluoroacrylate (FATRICE) | 1.52 | 0.61 | 74 | Radical |
Terpolymerization Systems
Terpolymerization, the polymerization of three different monomers, offers an even greater scope for tailoring polymer properties. This compound can be incorporated into terpolymer systems to introduce specific functionalities and properties. A review on alkyl 2-trifluoromethacrylates mentions their use in terpolymers, highlighting the versatility of these monomers in creating complex polymer architectures researchgate.net.
For instance, a terpolymer could be designed with an electron-donating monomer, an electron-accepting monomer like this compound, and a third monomer that imparts a specific functionality, such as cross-linking ability or hydrophilicity. The composition and sequence distribution of the resulting terpolymer would depend on the relative reactivities of the three monomers. While the concept is well-established, specific examples and detailed studies of terpolymerization systems involving this compound are not widely reported.
Controlled Polymerization Techniques
Controlled polymerization techniques are pivotal in the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. For fluorinated acrylates like this compound, these methods offer precise control over the polymer structure, which is crucial for tailoring material properties for specific applications.
Controlled radical polymerization (CRP) methods are particularly suited for monomers like this compound. Among the most prominent CRP techniques are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). wikipedia.orgwikipedia.org
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization:
The choice of RAFT agent is critical for achieving good control over the polymerization of a specific monomer. For acrylates, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly used CTAs. The effectiveness of a particular RAFT agent depends on the reactivity of the monomer and the stability of the intermediate radical species.
Atom Transfer Radical Polymerization (ATRP):
ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. wikipedia.org This process allows for the controlled synthesis of polymers with predetermined molecular weights and low dispersities. The ATRP of various functional monomers, including acrylates, has been extensively studied. cmu.eduresearchgate.net Although detailed studies on the ATRP of this compound are scarce, the successful ATRP of other fluorinated methacrylates, such as 2,2,2-trifluoroethyl methacrylate, demonstrates the feasibility of this technique for fluorinated monomers. finechemicals.com.cn The key to a successful ATRP of this compound would lie in optimizing the catalyst system (ligand and metal salt) and reaction conditions to ensure efficient initiation and control over the polymerization process.
Metal-Organic Insertion Light-Initiated Radical (MILRad) Polymerization:
MILRad polymerization is a more recent development that combines metal-organic insertion polymerization with light-initiated radical polymerization, using a single palladium-based catalyst. rsc.orgacs.orgacs.orguh.edursc.org This technique allows for switching between two different polymerization mechanisms (insertion and radical) by using light as an external stimulus. acs.orgacs.org MILRad has been shown to be effective for the polymerization of acrylates and methacrylates. rsc.orgrsc.org The application of MILRad to this compound could offer a novel route to synthesize unique block copolymers by combining it with non-polar monomers that polymerize via an insertion mechanism. The radical polymerization pathway of MILRad is initiated by the photo-induced homolysis of the palladium-carbon bond, generating a radical that can initiate the polymerization of vinyl monomers. rsc.org
Table 1: Comparison of Controlled Radical Polymerization Techniques for Acrylates
| Feature | RAFT Polymerization | ATRP | MILRad Polymerization |
| Control Agent/Catalyst | Thiocarbonylthio compounds (RAFT agents) | Transition metal complexes (e.g., CuBr/ligand) | Palladium-diimine catalysts |
| Mechanism | Reversible addition-fragmentation chain transfer | Reversible atom transfer | Photo-initiated radical polymerization from a dormant metal-organic species |
| Monomer Scope | Wide range of monomers, including functional acrylates | Wide range of monomers, including acrylates and methacrylates | Acrylates, methacrylates, and some non-polar olefins (via insertion) |
| Advantages | Tolerance to a wide variety of functional groups and solvents; can be performed under a wide range of reaction conditions. | Well-established technique with a good understanding of the mechanism; provides excellent control over molecular weight and dispersity. | Ability to switch between insertion and radical polymerization using light, enabling the synthesis of novel block copolymers. |
| Challenges | Potential for color in the final polymer due to the RAFT agent; rate retardation can be an issue with certain monomers. | Catalyst removal from the final polymer can be challenging; sensitivity to oxygen. | Newer technique with a less explored monomer scope compared to RAFT and ATRP. |
A significant advantage of controlled polymerization techniques is the ability to synthesize block copolymers and other complex macromolecular architectures, such as star polymers and graft copolymers. nih.govmdpi.com
Block Copolymers:
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) block can be achieved by sequential monomer addition using either RAFT or ATRP. In this process, a macroinitiator or a macro-CTA of the first block is synthesized, which is then used to initiate the polymerization of the second monomer. For example, a polystyrene macroinitiator could be used to initiate the ATRP of this compound to yield a polystyrene-b-poly(this compound) diblock copolymer. The synthesis of such block copolymers allows for the combination of the properties of different polymers into a single material. For instance, combining a hydrophobic fluorinated block with a hydrophilic block can lead to amphiphilic block copolymers that can self-assemble into various nanostructures in solution. nih.govrsc.org
Complex Macromolecular Architectures:
Beyond linear block copolymers, CRP techniques enable the creation of more intricate polymer structures. Star polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using multifunctional initiators or core-first approaches in ATRP and RAFT. Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, can also be prepared. These complex architectures can have unique solution and bulk properties compared to their linear counterparts.
Table 2: Examples of Block Copolymers Synthesized via Controlled Radical Polymerization
| Block Copolymer Architecture | Polymerization Technique | Monomers | Potential Applications |
| Diblock (AB) | RAFT, ATRP | Styrene, this compound | Surfactants, coatings, compatibilizers |
| Triblock (ABA) | RAFT, ATRP | Poly(ethylene glycol), this compound | Drug delivery, hydrogels, thermoplastic elastomers |
| Star Polymer | RAFT, ATRP | This compound, Methyl Methacrylate | Rheology modifiers, nanocarriers |
| Graft Copolymer | RAFT, ATRP | Poly(ethylene), this compound | Surface modification, impact modifiers |
Radiation-Induced Polymerization and Grafting
Radiation, such as gamma rays or electron beams, can be used to initiate polymerization without the need for chemical initiators. mdpi.comichtj.waw.pl This method offers advantages such as operation at low temperatures and the ability to initiate polymerization in the solid state.
The interaction of high-energy radiation with a monomer leads to the formation of reactive species, primarily free radicals, which can initiate polymerization. The mechanism of radiation-initiated polymerization involves initiation, propagation, and termination steps, similar to conventional free-radical polymerization. The rate of initiation is dependent on the radiation dose rate and the G-value (the number of radicals produced per 100 eV of absorbed energy) of the monomer. While specific studies on the radiation-induced homopolymerization of this compound are not widely reported, the general principles of radiation chemistry suggest that it would proceed via a free-radical mechanism. The reactivity of fluorinated monomers in radiation-induced polymerization can sometimes be lower than their non-fluorinated counterparts. researchgate.net
Radiation-induced graft copolymerization is a powerful technique for modifying the surface properties of polymers without altering their bulk characteristics. mdpi.comichtj.waw.pl This is achieved by generating radicals on a polymer substrate through irradiation, which then initiate the polymerization of a monomer from the surface. A study on the grafting of α,α,β-trifluoroacrylate onto polyethylene films using γ-rays has been reported, demonstrating the feasibility of this approach for fluorinated acrylates. chesci.com
The mechanism of radiation-induced grafting can be categorized into two main methods:
Simultaneous (or Mutual) Method: The polymer substrate is irradiated in the presence of the monomer. Radicals are formed on both the polymer and the monomer, leading to both grafting and homopolymerization. researchgate.net
Pre-irradiation Method: The polymer substrate is first irradiated (typically in the presence of air to form peroxides and hydroperoxides) and then brought into contact with the monomer. The radicals on the polymer surface then initiate the graft polymerization. chesci.combanglajol.info
Several parameters influence the efficiency of radiation-induced graft copolymerization, including:
Radiation Dose: The total absorbed dose affects the concentration of radicals formed on the polymer backbone, and thus the grafting yield.
Dose Rate: The rate at which the radiation is delivered can influence the relative rates of grafting and homopolymerization.
Monomer Concentration: Higher monomer concentrations generally lead to higher grafting yields.
Solvent: The choice of solvent can affect the swelling of the polymer substrate and the diffusion of the monomer to the active sites.
Temperature: Temperature influences the rates of initiation, propagation, and termination, as well as the diffusion of the monomer.
Table 3: Key Parameters in Radiation-Induced Graft Copolymerization
| Parameter | Effect on Grafting |
| Total Radiation Dose | Generally, a higher dose leads to a higher grafting yield up to a certain point, after which degradation of the polymer backbone may occur. |
| Dose Rate | A lower dose rate often favors grafting over homopolymerization. |
| Monomer Concentration | Increasing monomer concentration typically increases the grafting percentage. |
| Type of Solvent | A solvent that swells the polymer substrate can enhance monomer diffusion and increase the grafting yield. |
| Reaction Temperature | An optimal temperature exists where the rate of grafting is maximized without excessive homopolymerization or degradation. |
| Presence of Air (Oxygen) | In the pre-irradiation method, irradiation in air can lead to the formation of peroxides, which can initiate grafting upon heating. |
Polymerization Kinetics and Thermodynamics
The kinetics and thermodynamics of polymerization are fundamental to understanding and controlling the polymerization process.
Polymerization Kinetics:
Polymerization Thermodynamics:
The feasibility of a polymerization reaction is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation: ΔG = ΔH - TΔS.
Enthalpy of Polymerization (ΔH): The polymerization of vinyl monomers like this compound is typically an exothermic process (ΔH < 0). This is because a relatively weak π-bond in the monomer is replaced by a stronger σ-bond in the polymer backbone. researchgate.netnist.govlibretexts.orgyoutube.comyoutube.com
Entropy of Polymerization (ΔS): The polymerization process involves the conversion of many small monomer molecules into a much smaller number of large polymer chains, leading to a decrease in the randomness of the system. Therefore, the entropy of polymerization is negative (ΔS < 0). libretexts.orgyoutube.com
Since the entropy change is unfavorable, the polymerization is driven by the negative enthalpy change. There exists a "ceiling temperature" (Tc = ΔH/ΔS) above which the polymerization is no longer thermodynamically favorable (ΔG > 0). The actual values of ΔH and ΔS for this compound would need to be determined experimentally.
Investigation of Reaction Rates and Propagation Mechanisms
The free-radical polymerization of this compound, like other vinyl monomers, proceeds through the characteristic steps of initiation, propagation, and termination. The rate of polymerization and the molecular weight of the resulting polymer are dictated by the rate constants of these elementary reactions.
Detailed kinetic studies on the free-radical polymerization of this compound are limited in publicly available literature. However, insights can be drawn from research on structurally similar monomers, such as other fluorinated acrylates. For instance, studies on the polymerization of ethyl α-fluoroacrylate (EFA) provide valuable comparative data. The propagation rate constant (kp) and termination rate constant (kt) are fundamental parameters in these investigations.
The propagation step involves the addition of a monomer molecule to the growing polymer radical chain. The rate of this reaction is significantly influenced by the electronic and steric effects of the substituent groups on the monomer. The trifluoromethyl group (-CF3) in this compound is strongly electron-withdrawing, which can affect the reactivity of the vinyl double bond and the stability of the propagating radical.
The mechanism of propagation in radical polymerization can also influence the stereochemistry of the resulting polymer chain, leading to isotactic, syndiotactic, or atactic microstructures. The specific tacticity is influenced by the temperature of polymerization and the nature of the solvent, although detailed studies on the tacticity of poly(this compound) are not widely reported.
To provide a quantitative perspective, kinetic parameters for a related fluorinated acrylate (B77674) are presented below. It is important to note that these values are for a similar, but not identical, monomer and should be considered as a reference point in the absence of specific data for this compound.
| Monomer | Temperature (°C) | kp (L mol-1 s-1) | kt (L mol-1 s-1) | Reference |
|---|---|---|---|---|
| Ethyl α-fluoroacrylate | 30 | 1120 | 4.8 x 108 | Yamada et al. |
Analysis of Gelation, Vitrification, and Auto-acceleration Effects
In the bulk or concentrated solution polymerization of this compound, several physical phenomena can significantly impact the reaction kinetics and the properties of the final polymer. These include gelation, vitrification, and the auto-acceleration or Trommsdorff-Norrish effect.
Gelation refers to the point in a polymerization reaction where a cross-linked network begins to form, leading to a rapid increase in viscosity. While gelation is more commonly associated with the polymerization of multifunctional monomers, significant chain entanglement in the polymerization of monofunctional monomers like this compound can lead to a gel-like state.
Vitrification is the process where the polymerizing system transitions into a glassy state. This occurs when the glass transition temperature (Tg) of the polymer-monomer mixture increases to the temperature of the polymerization. As the concentration of the polymer, which typically has a higher Tg than the monomer, increases, the Tg of the mixture rises. If the reaction temperature is below the Tg of the pure polymer, the system can vitrify. Upon vitrification, the mobility of the reacting species is severely restricted, leading to a significant decrease in the rates of propagation and termination, as these become diffusion-controlled.
| Phenomenon | Description | Primary Cause | Effect on Polymerization |
|---|---|---|---|
| Gelation | Formation of a continuous polymer network. | Extensive chain entanglement or cross-linking. | Rapid increase in viscosity, loss of flow. |
| Vitrification | Transition to a glassy state. | Glass transition temperature of the system reaches the reaction temperature. | Drastic reduction in reaction rates as they become diffusion-controlled. |
| Auto-acceleration | Sharp increase in polymerization rate and molecular weight. | Decreased termination rate due to increased viscosity and diffusion limitations of polymer radicals. | Potential for thermal runaway if heat is not effectively removed. |
Reaction Mechanisms and Kinetics of Ethyl Trifluoroacrylate Transformations
Mechanistic Investigations of Addition Reactions
Addition reactions to ethyl trifluoroacrylate can occur at either the C=C double bond or the C=O double bond. The specific pathway is determined by the nature of the attacking reagent (nucleophile or radical) and the reaction conditions.
Nucleophilic Addition-Elimination Pathways
The carbonyl carbon of this compound is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This renders it highly susceptible to attack by nucleophiles, proceeding through a classic nucleophilic addition-elimination mechanism.
Regioselective and Stereoselective Radical Additions
Free radical additions to the carbon-carbon double bond of this compound are highly regioselective. The attacking radical adds preferentially to the β-carbon (the carbon furthest from the ester group). This selectivity is governed by the formation of the more stable radical intermediate. Addition to the β-carbon results in a radical on the α-carbon, which is stabilized by resonance with the adjacent carbonyl group.
The stereoselectivity of these radical additions is influenced by factors such as the steric bulk of the reactants and the presence of chiral auxiliaries or catalysts. The approach of the radical species to the planar alkene can occur from two faces, potentially leading to a mixture of stereoisomers. Achieving high stereocontrol often requires the use of specific chiral reagents or reaction conditions that favor one approach over the other.
| Radical Precursor | Initiator | Expected Major Regioisomer | Controlling Factor |
|---|---|---|---|
| R-Br | AIBN/Heat | β-addition | Formation of α-carbonyl stabilized radical |
| R-I | Photochemical | β-addition | Formation of α-carbonyl stabilized radical |
| R-SePh | AIBN/Heat | β-addition | Formation of α-carbonyl stabilized radical |
Role of 1,3-Hydrogen Shifts in Radical Chain Processes
A concerted, thermal rsc.orgmasterorganicchemistry.com-hydrogen shift is a pericyclic reaction that is symmetry-forbidden and involves a high-energy, geometrically constrained transition state. Consequently, it is not a viable mechanistic pathway in typical radical chain reactions involving this compound.
However, a formal 1,3-hydrogen shift can occur through a multi-step intermolecular or intramolecular radical chain process. This would involve the abstraction of a hydrogen atom from a position allylic to the initial radical adduct by another radical, followed by the re-addition of a hydrogen atom radical to a different position. Such pathways are not characteristic of standard radical additions and would require specific substrates and conditions that promote hydrogen atom transfer steps to compete with other propagation steps. In the context of simple radical additions to this compound, this mechanism is not considered a significant contributor.
Cycloaddition Reaction Pathways
The electron-deficient nature of the C=C double bond in this compound makes it an excellent component in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.
Diels-Alder Cycloaddition Reactions and Their Selectivity
As a dienophile, this compound readily reacts with conjugated dienes to form six-membered rings in a [4+2] cycloaddition. The reaction rate is significantly enhanced by the electron-withdrawing trifluoroacetyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).
The stereoselectivity of the Diels-Alder reaction with this compound generally follows the Alder "endo rule". masterorganicchemistry.comchemistrysteps.com This rule predicts that the substituent on the dienophile (the trifluoroacetyl group) will preferentially occupy the endo position in the bicyclic product, even though this is often the more sterically hindered isomer. masterorganicchemistry.comyoutube.com This preference is attributed to favorable secondary orbital interactions between the π-system of the activating group and the developing π-bond in the diene at the transition state. masterorganicchemistry.com The use of Lewis acid catalysts can further enhance both the reaction rate and the endo/exo selectivity by coordinating to the carbonyl oxygen, thereby increasing the dienophile's electrophilicity. ias.ac.inlibretexts.orgmdpi.com
| Diene | Conditions | Major Product Stereochemistry | Typical Selectivity (Endo:Exo) |
|---|---|---|---|
| Cyclopentadiene | Thermal (Neat, 25°C) | Endo | >90:10 |
| 1,3-Butadiene | Thermal (Sealed tube, 100°C) | N/A (Acyclic adduct) | N/A |
| Cyclopentadiene | Lewis Acid (e.g., AlCl₃, -78°C) | Endo | >99:1 |
| Furan | High Pressure or Lewis Acid | Exo (often thermodynamically favored) | Variable, often Exo favored |
Transition Metal-Catalyzed Cycloaddition Reactions
While the Diels-Alder reaction is a powerful tool, other cycloaddition pathways can be accessed using transition metal catalysts. These catalysts can mediate reactions that are thermally forbidden or proceed poorly, such as [2+2] or [2+2+1] cycloadditions.
For example, nickel-catalyzed cycloadditions can facilitate the formation of four- or five-membered rings by bringing the reacting components together within the coordination sphere of the metal. rsc.orgprinceton.edu The mechanism often involves the oxidative addition of the reactants to a low-valent metal center (e.g., Ni(0)) to form a metallacycle intermediate. This intermediate then undergoes reductive elimination to furnish the cyclic product and regenerate the catalyst. Titanium-based catalysts have also been employed for [2+2] cycloadditions. These catalyzed pathways offer alternative selectivities compared to thermal reactions and broaden the synthetic utility of this compound in constructing complex cyclic systems.
Catalytic Reaction Mechanisms
The transformation of this compound (ETFA) is often facilitated by catalytic systems that enhance reactivity and control selectivity. These transformations can be broadly categorized into metal-catalyzed and organocatalytic pathways, each with distinct mechanisms and applications.
Metal-Catalyzed Transformations (e.g., Palladium, Rhodium-Catalyzed Couplings)
Metal catalysts, particularly those based on palladium and rhodium, are pivotal in forming new carbon-carbon and carbon-heteroatom bonds using fluorinated substrates. While direct palladium-catalyzed cross-coupling reactions with this compound are not extensively documented, the mechanistic principles can be inferred from reactions with analogous fluorinated compounds. The typical catalytic cycle for such cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A general palladium-catalyzed cross-coupling mechanism involves:
Oxidative Addition : A low-valent palladium(0) complex reacts with an organohalide (R-X), inserting the metal into the carbon-halide bond to form a high-valent palladium(II) species.
Transmetalation : A main-group organometallic reagent (R'-M) exchanges its organic group with the halide on the palladium complex.
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming a new R-R' bond and regenerating the palladium(0) catalyst.
Rhodium catalysts have been successfully employed in the C-H activation and coupling of the closely related mthis compound. nih.gov These reactions allow for the direct functionalization of C-H bonds, offering an atom-economical route to complex fluorinated molecules. The mechanism for a Rh(III)-catalyzed C-H activation/coupling generally proceeds through a chelation-assisted pathway. yale.edu A directing group on the substrate coordinates to the rhodium center, positioning it for a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. Subsequent migratory insertion of the trifluoroacrylate and reductive elimination yields the final product. nih.gov
For instance, the Rh(III)-catalyzed coupling of N-pentafluorophenyl-1H-pyrazol-5-amine with mthis compound showcases this process, yielding diverse fluoroolefins. nih.gov
Table 1: Key Steps in Metal-Catalyzed Cross-Coupling Reactions
| Step | Description | Intermediate Species Example |
|---|---|---|
| Oxidative Addition | The metal center inserts into a substrate bond (e.g., C-X or C-H). | LnPd(0) + R-X → LnPd(II)(R)(X) |
| Transmetalation | An organometallic reagent transfers its organic group to the catalyst. | LnPd(II)(R)(X) + R'-M → LnPd(II)(R)(R') + M-X |
| Reductive Elimination | The two organic groups are eliminated from the metal, forming a new bond. | LnPd(II)(R)(R') → LnPd(0) + R-R' |
| Migratory Insertion | An unsaturated molecule inserts into a metal-carbon bond. | LnRh(III)-R + Alkene → LnRh(III)-(alkene)-R |
Organocatalytic Mechanisms and Reaction Optimization
Organocatalysis offers a metal-free alternative for activating this compound, primarily leveraging its electrophilic nature. The electron-withdrawing trifluoromethyl group and the acrylate (B77674) system make ETFA an excellent Michael acceptor. Organocatalytic Michael additions to ETFA typically proceed through two main activation modes: enamine catalysis and hydrogen-bonding catalysis. videleaf.commdpi.com
Enamine Catalysis : A chiral secondary amine catalyst reacts with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient double bond of the this compound. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. videleaf.com This pathway is highly effective for creating new carbon-carbon bonds.
Hydrogen-Bonding Catalysis : Catalysts such as thioureas can act as hydrogen-bond donors. They activate the this compound by forming hydrogen bonds with the carbonyl oxygen and/or the fluorine atoms of the trifluoromethyl group. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acrylate, making it more susceptible to attack by a nucleophile. mdpi.comsemanticscholar.org This strategy is often used to enhance reactivity and control the stereochemistry of the addition. semanticscholar.org
Reaction optimization in organocatalysis involves screening catalysts, solvents, and additives to achieve high yield and enantioselectivity. For example, in the Michael addition of aldehydes to maleimides, catalyst loading and the use of aqueous media were optimized to enhance both the reaction rate and its environmental friendliness. mdpi.com
Table 2: Common Organocatalytic Activation Modes for Michael Additions
| Activation Mode | Catalyst Type | Mechanism | Role of Catalyst |
|---|---|---|---|
| Enamine Catalysis | Chiral Secondary Amines (e.g., Proline) | Formation of a nucleophilic enamine from a carbonyl donor. | Increases the HOMO of the nucleophile. |
| Iminium Catalysis | Chiral Secondary Amines | Formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl acceptor. | Lowers the LUMO of the electrophile. |
| Hydrogen-Bonding | Thioureas, Squaramides | Activation of the electrophile via hydrogen bonds. | Lowers the LUMO of the electrophile and orients the reactants. |
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. In this compound, the C-F bonds of the trifluoromethyl group can be activated under specific conditions, leading to novel chemical transformations.
Anionic SN2'-Type Substitution Mechanisms
While a standard SN2 reaction at a C(sp3)-F bond is difficult, an SN2' (bimolecular nucleophilic substitution with allylic rearrangement) mechanism provides a viable pathway for C-F bond functionalization in trifluoromethyl alkenes like ETFA. byjus.comlibretexts.org In this concerted mechanism, a nucleophile attacks the β-carbon of the acrylate double bond, which triggers a shift of the double bond and the simultaneous displacement of a fluoride (B91410) ion from the trifluoromethyl group. researchgate.net
Cationic SN1'-Type Substitution Mechanisms
A cationic pathway for C-F bond activation can be induced by a strong Lewis acid. This mechanism is analogous to an SN1' reaction, involving the formation of a carbocation intermediate. When a Lewis acid coordinates to one of the fluorine atoms of the trifluoromethyl group in a trifluoromethyl-alkene, it facilitates the departure of that fluorine as a fluoride ion.
This does not form a highly unstable trifluoromethyl cation. Instead, it generates a resonance-stabilized difluoroallyl cation. This electrophilic intermediate is then susceptible to attack by a nucleophile, such as an electron-rich aromatic ring in a Friedel-Crafts-type reaction. The nucleophile adds to the γ-position (the carbon that was formerly part of the CF3 group), leading to the formation of a 3,3-difluoroallylated product.
Ipso-Substitution and Defluorinative Functionalization Pathways
Ipso-substitution refers to a substitution reaction where the entering group takes the position of a non-hydrogen substituent on an aromatic ring. libretexts.orgconicet.gov.ar While this term is most common in aromatic chemistry, the concept can be extended to the replacement of the entire CF3 group. However, such a direct substitution on this compound is not a commonly reported pathway.
More prevalent are defluorinative functionalization pathways, which involve the cleavage of one or more C-F bonds to generate a new functional group. nih.gov These reactions represent a powerful strategy for converting a robust trifluoromethyl group into other valuable motifs. The SN2' and SN1' mechanisms described above are examples of mono-defluorinative functionalization.
Other defluorinative pathways can be initiated by single-electron transfer (SET) from a reductant or a photoredox catalyst. This generates a radical anion, which can then eliminate a fluoride ion to form a difluoromethyl radical. This radical can be trapped by various reagents to form new C-C or C-heteroatom bonds. This approach allows for the conversion of the trifluoromethyl group into a difunctional handle, where the resulting difluoromethylene group can be further modified. nih.gov
Table 3: Comparison of C-F Bond Activation Mechanisms
| Mechanism | Key Intermediate | Driving Force | Typical Product |
|---|---|---|---|
| Anionic SN2' | Concerted Transition State | Strong Nucleophile | gem-Difluoroalkene |
| Cationic SN1' | Resonance-stabilized difluoroallyl cation | Strong Lewis Acid | γ-Substituted gem-difluoroalkene |
| Radical Defluorination | Difluoromethyl radical | Single-Electron Transfer (SET) | Difunctionalized product |
Spectroscopic Analysis in Reaction Monitoring and Structure Elucidation
Spectroscopy is a cornerstone in the study of ETFA and its polymers. By probing the interaction of electromagnetic radiation with the material, researchers can obtain detailed information about chemical structure, functional groups, and optical characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for CF₃ groups, ¹H/¹³C NMR for Structural Details and Monomer Conversion)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its corresponding polymers. Different nuclei provide complementary information, allowing for a comprehensive understanding of the molecular architecture.
¹⁹F NMR: The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR particularly valuable. This technique is highly sensitive to the local chemical environment of the fluorine atoms, providing detailed information about the polymer's microstructure. The chemical shift of the CF₃ group can indicate the successful incorporation of the ETFA monomer into a polymer backbone. In copolymers, the ¹⁹F NMR spectrum can reveal sequence distribution and help characterize the linkages between different monomer units. researchgate.netresearchgate.net
| Technique | Application in ETFA Research | Typical Observations |
| ¹⁹F NMR | Confirmation of CF₃ group incorporation, analysis of polymer microstructure and monomer sequencing. | A characteristic signal for the CF₃ group, with chemical shifts sensitive to the local molecular environment. spectrabase.com |
| ¹H NMR | Monitoring monomer conversion, elucidation of the polymer's proton environment. | Disappearance of monomer vinyl proton signals and appearance of new signals corresponding to the polymer backbone. zju.edu.cnrsc.org |
| ¹³C NMR | Confirming the polymer backbone structure. | Disappearance of monomer sp² carbon signals and appearance of sp³ carbon signals for the polymer chain. researchgate.netresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification and Graft Confirmation
Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying specific functional groups. In the context of ETFA research, Fourier Transform Infrared (FTIR) spectroscopy is used to track the polymerization and to confirm the successful grafting of ETFA onto other polymer chains.
Key vibrational bands for ETFA include the C=O stretching of the ester group (typically around 1730 cm⁻¹), the C-F stretching of the CF₃ group (in the 1100-1300 cm⁻¹ region), and the C=C stretching of the acrylate double bond (around 1640 cm⁻¹). researchgate.netresearchgate.net During polymerization, the peak corresponding to the C=C double bond diminishes or disappears, indicating monomer consumption. When ETFA is grafted onto a substrate polymer, the appearance of strong characteristic absorbances from the C=O and C-F bonds in the resulting copolymer's spectrum serves as clear evidence of successful graft confirmation. mdpi.com
Time-Resolved Fluorescence Decay Studies
Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules (fluorophores). bmglabtech.com While ETFA itself is not fluorescent, it can be incorporated into polymers with fluorescent moieties or used in systems where fluorescence is studied as a probe of the local environment. These studies measure the decay of fluorescence intensity over time (typically in nanoseconds) after excitation with a pulse of light. researchgate.netscirp.org The resulting fluorescence lifetime can provide information about quenching mechanisms, molecular mobility, and the proximity of different components in a polymer blend or nanocomposite. mdpi.com For example, if ETFA is part of a polymer system designed for sensing applications, changes in the fluorescence lifetime of a nearby fluorophore could indicate the binding of an analyte.
Thermal Analysis for Polymerization Behavior
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature. They are essential for understanding the thermal stability, decomposition behavior, and service temperature limits of ETFA-based polymers.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. youtube.comresearchgate.net It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve plots the percentage of remaining mass against temperature. From this curve, key parameters such as the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate can be determined. nih.gov
For polymers containing ETFA, TGA reveals the temperature at which the material begins to degrade. The fluorinated groups can influence the degradation mechanism and the thermal stability of the polymer. researchgate.netelsevierpure.com TGA data is critical for determining the upper-temperature limit for processing and application of these materials. mdpi.comresearchgate.net The amount of residual char at the end of the experiment can also provide insights into the material's flammability characteristics. researchgate.net
| Parameter | Description | Significance for ETFA Polymers |
| T_onset | The temperature at which significant mass loss begins. | Indicates the start of thermal degradation and helps define the material's maximum service temperature. nih.gov |
| T_max | The temperature at which the rate of mass loss is highest. | Corresponds to the point of greatest instability in the degradation process. |
| Char Yield | The percentage of mass remaining at the end of the analysis. | Provides information on the tendency of the polymer to form a carbonaceous residue, which can be related to flame retardancy. researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal behavior of polymers, including those derived from this compound. eag.com It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. hu-berlin.describd.com This analysis provides crucial information on thermal transitions, which are vital for determining processing parameters and the material's operational temperature range. eag.com
The primary thermal event observed in amorphous polymers like poly(this compound) is the glass transition temperature (T_g). The glass transition is the reversible transition from a hard, rigid (glassy) state to a more flexible, rubbery state. hu-berlin.de In a DSC scan, the T_g is visible as a step-like change in the heat capacity of the material. hu-berlin.detainstruments.com The heat capacity of a polymer is typically higher above its T_g. hu-berlin.de The midpoint of this transition is generally reported as the T_g value. tainstruments.com For semi-crystalline polymers, DSC can also detect melting (an endothermic peak) and crystallization (an exothermic peak). toxicdocs.org
Table 1: Representative DSC Data for a Fluorinated Acrylate Polymer This table presents hypothetical data based on typical values for amorphous fluorinated polymers to illustrate the results obtained from a DSC analysis.
| Parameter | Value | Description |
| Glass Transition Onset | -28 °C | The temperature at which the transition from the glassy to the rubbery state begins. tainstruments.com |
| Glass Transition Midpoint (T_g) | -24 °C | The midpoint of the step change in heat capacity, commonly reported as the T_g. tainstruments.com |
| Glass Transition Endset | -20 °C | The temperature at which the transition is complete. tainstruments.com |
| Change in Heat Capacity (ΔC_p) | 0.25 J/(g·°C) | The magnitude of the change in heat capacity across the glass transition. |
Morphological and Microstructural Characterization
The physical properties and performance of polymeric materials are heavily dependent on their morphology at both micro and nano scales. Electron microscopy techniques are essential for visualizing these structures.
Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and bulk morphology of materials. taylorfrancis.com It works by scanning a focused beam of electrons onto a sample's surface, which generates various signals that provide information about the surface features and composition. taylorfrancis.com SEM offers high resolution and a large depth of field, making it ideal for visualizing the three-dimensional structure of polymer films, blends, and composites.
In the context of poly(this compound), SEM can be used to:
Analyze the surface of films: Researchers can study the surface of thin films to assess their uniformity, roughness, and the presence of defects or microstructures. researchgate.net For example, studies on other fluoropolymer films have used SEM to characterize surface morphology after different deposition processes. researchgate.net
Investigate fracture surfaces: By examining the cross-section of a fractured sample, SEM can reveal details about the bulk morphology, such as the presence of different phases in a polymer blend or the dispersion of fillers in a composite.
Characterize porous structures: For applications requiring porous scaffolds, SEM can visualize the pore size, shape, and interconnectivity. wikipedia.org
The quality of SEM images depends on sample preparation, as non-conductive polymer samples typically require a thin conductive coating to prevent charge buildup. taylorfrancis.com
Transmission Electron Microscopy (TEM) for Nanoscale Dispersion and Structure
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features within a material. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. researchgate.net This technique is crucial for understanding the nanoscale dispersion of components in polymer blends and nanocomposites, as well as the self-assembled structures of block copolymers. researchgate.net
For research involving poly(this compound), TEM is particularly useful for:
Visualizing phase separation in blends: In blends containing poly(this compound) and another polymer, TEM can reveal the size and shape of the dispersed phases, providing insight into the miscibility of the components.
Assessing nanoparticle dispersion: When inorganic nanoparticles are incorporated into a poly(this compound) matrix to create a nanocomposite, TEM can confirm whether the particles are well-dispersated or aggregated, which has a major impact on the material's properties. nih.gov
Characterizing block copolymer self-assembly: For block copolymers containing a poly(this compound) segment, TEM can identify the intricate nanoscale morphologies (e.g., lamellae, cylinders, spheres) that form due to microphase separation. researchgate.net
Sample preparation for TEM is more demanding than for SEM, as it requires slicing the material into extremely thin sections (typically 50-100 nm).
Rheological and Mechanical Characterization
Rheology is the study of the flow and deformation of matter. For polymers, understanding rheological and mechanical properties is key to predicting how they will behave during processing and in their final application.
Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Properties and Relaxation
Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a highly sensitive technique for characterizing the viscoelastic properties of polymers. eag.comyoutube.com Viscoelastic materials, like polymers, exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. uc.edu DMA applies a small, oscillating (sinusoidal) stress to a sample and measures the resulting strain. eag.com By analyzing the phase lag between the stress and strain, the material's properties can be quantified as a function of temperature, frequency, or time. youtube.com
The key parameters obtained from a DMA experiment are:
Storage Modulus (E'): This represents the elastic portion of the material's response and is a measure of the energy stored during deformation. A high E' indicates a stiff material. youtube.com
Loss Modulus (E''): This represents the viscous portion and is a measure of the energy dissipated as heat during deformation. youtube.com
Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan delta is a measure of the material's damping ability—its capacity to dissipate energy. youtube.com
A temperature sweep experiment is commonly performed to observe transitions. The glass transition (T_g) is marked by a sharp drop in the storage modulus (E') and a distinct peak in the tan delta curve. youtube.comlabwrench.com The peak of the tan delta is often reported as the T_g because it is a very sensitive indicator of this transition. labwrench.com
Table 2: Representative DMA Data for an Amorphous Polymer This table presents hypothetical data to illustrate the change in viscoelastic properties of a polymer like poly(this compound) as it passes through its glass transition during a temperature sweep at a fixed frequency (e.g., 1 Hz).
| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) | Material State |
| -60 | 2500 | 50 | 0.02 | Glassy |
| -40 | 2400 | 120 | 0.05 | Glassy |
| -25 | 1500 | 300 | 0.20 | Glass Transition (Onset) |
| -20 | 500 | 450 | 0.90 | Glass Transition (Peak) |
| -15 | 50 | 100 | 2.00 | Glass Transition (End) |
| 0 | 5 | 2.5 | 0.50 | Rubbery |
| 25 | 4 | 1.2 | 0.30 | Rubbery |
Computational and Theoretical Investigations of Ethyl Trifluoroacrylate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and predicting their reactivity. researchgate.netmdpi.com These first-principles methods solve the Schrödinger equation to determine molecular properties, offering insights that are often inaccessible through experimental means alone. mdpi.com
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions by locating reactants, intermediates, transition states, and products along reaction pathways. mdpi.com A key theoretical study on the atmospheric degradation of ethyl trifluoroacetate (B77799) (ETFA) employed DFT to investigate the mechanism of hydrogen abstraction initiated by hydroxyl (•OH) radicals. researchgate.net
Detailed findings from the DFT analysis of the H-abstraction reaction pathways are summarized below:
| Reaction Pathway | Reactants | Products |
| Channel 1 (R1) | CF3C(O)OCH2CH3 + •OH | CF3C(O)OCH•CH3 + H2O |
| Channel 2 (R2) | CF3C(O)OCH2CH3 + •OH | CF3C(O)OCH2CH2• + H2O |
This table outlines the two primary hydrogen abstraction channels from ethyl trifluoroacetate by a hydroxyl radical as investigated by DFT calculations. researchgate.net
While DFT is a powerful tool, achieving higher accuracy for energy calculations often requires more computationally intensive, high-level methods. To refine the energy profiles of the ethyl trifluoroacetate reaction with •OH radicals, single-point energy calculations were performed using the G2(MP2) method. researchgate.net This high-level ab initio method provides a more accurate determination of the electronic energy, which is crucial for calculating reliable reaction barriers and thermodynamic properties. These refined energy calculations confirmed the favorability of the hydrogen abstraction from the -CH2- group over the -CH3- group. researchgate.net
Mechanistic Modeling of Chemical Reactions
Mechanistic modeling delves into the step-by-step process of a chemical transformation. By identifying key structures on the potential energy surface, such as transition states and intermediates, a detailed picture of the reaction mechanism can be constructed.
For the reaction between ethyl trifluoroacetate and the hydroxyl radical, computational studies successfully located the transition state for each hydrogen abstraction channel. researchgate.net The geometry of a transition state represents the highest energy point along the lowest energy path connecting reactants and products. youtube.com Furthermore, the calculations modeled the formation of pre-reactive and post-reactive complexes in both the entrance and exit channels of the reaction. researchgate.net These complexes are considered intermediates—shallow energy wells on the potential energy surface that correspond to the initial association of reactants and the final separation of products. The presence of these complexes indicates an indirect hydrogen-abstraction reaction mechanism. researchgate.net
A potential energy surface (PES) is a multidimensional surface that illustrates the potential energy of a system as a function of the geometric positions of its constituent atoms. youtube.com The minimum energy path (MEP) on this surface represents the most likely trajectory for a chemical reaction. researchgate.net The Intrinsic Reaction Coordinate (IRC) is the mass-weighted MEP leading downhill from a transition state to the corresponding reactants and products, confirming the connection between the saddle point and the minima. researchgate.net
In the study of ethyl trifluoroacetate's reaction with •OH, the MEP was calculated at the MPWB1K/6-31+G(d,p) level of theory. researchgate.net The analysis of the potential energy surface, refined with G2(MP2) energies, provided a qualitative and quantitative picture of the reaction coordinate. For analogous hydrolysis reactions, such as that of S-ethyl trifluorothioacetate, the PES clearly shows the reactants, a transition state, and the products, with the transition state barrier representing the energy required to overcome the reaction's primary hurdle. mdpi.comresearchgate.net
A central goal of computational reaction modeling is the calculation of thermodynamic and kinetic parameters. Standard enthalpies of formation (ΔHf°) for ethyl trifluoroacetate and its resulting radicals were calculated using isodesmic reactions, a computational strategy that helps to cancel out systematic errors in calculations. researchgate.net
The table below presents key calculated thermodynamic and activation energy data for the reaction channels.
| Parameter | H-Abstraction from -CH2- (R1) | H-Abstraction from -CH3- (R2) |
| ΔHr (298K, kcal/mol) | -22.3 | -17.5 |
| ΔGr (298K, kcal/mol) | -23.1 | -18.4 |
| Activation Energy (Ea, kcal/mol) | 2.5 | 4.3 |
This interactive data table summarizes the calculated standard reaction enthalpies (ΔHr), Gibbs free energies (ΔGr), and activation energies (Ea) for the two competing hydrogen abstraction pathways from ethyl trifluoroacetate by the •OH radical. researchgate.net
Polymerization Process Simulation and Modeling
Detailed computational and theoretical investigations focusing specifically on the polymerization process of ethyl trifluoroacrylate are limited in publicly available research. While general methodologies for simulating and modeling polymerization processes are well-established, their direct application and the resulting specific findings for this compound have not been extensively reported.
Predictive Models for Copolymer Composition and Sequence Distribution
The development of predictive models often involves a combination of experimental data and computational approaches. Machine learning, for instance, has emerged as a powerful tool for predicting comonomer reactivity ratios based on the molecular structures of the monomers. However, specific applications of these models to this compound are not documented in the available literature.
Simulation of Polymer Architecture Development
The simulation of polymer architecture development for poly(this compound) can be approached using various computational techniques, such as Monte Carlo and molecular dynamics simulations. These methods allow for the investigation of chain growth, branching, and cross-linking, providing insights into the final polymer structure.
Monte Carlo simulations, including off-lattice models and event-chain algorithms, are powerful tools for simulating the complex architectures of polymers. These simulations can model the conformational statistics and dynamics of polymer chains, offering a way to predict properties of the resulting material. However, specific studies applying these simulation techniques to model the architectural development of poly(this compound) have not been identified in the available research.
Intermolecular Interactions and Solvent Effects
The study of intermolecular interactions and solvent effects is critical for understanding the reaction mechanisms and kinetics of this compound polymerization. Computational chemistry provides valuable tools for investigating these phenomena at a molecular level.
Computational Studies on Solvation Effects in Reaction Mechanisms
Computational studies on the solvation effects in the reaction mechanisms of this compound are not extensively covered in the available literature. Generally, quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the influence of solvents on reaction pathways and transition states. These methods can be combined with various solvation models, like the Polarizable Continuum Model (PCM) or the SMD solvation model, to simulate the solvent environment.
Such computational studies can elucidate how solvent polarity and specific solvent-monomer interactions can affect the rate and stereochemistry of polymerization. For fluorinated compounds, in particular, the interactions between the fluorine atoms and the solvent can be complex and have a significant impact on reactivity. Despite the importance of these investigations, specific computational studies detailing the solvation effects in the reaction mechanisms of this compound are not found in the reviewed literature.
Emerging Research Directions and Advanced Material Applications
Ethyl Trifluoroacrylate in the Synthesis of Advanced Functional Materials
The polymerization of this compound and its use as a comonomer are key areas of investigation for creating next-generation materials with precisely controlled properties for a wide range of applications.
The incorporation of fluorinated monomers like this compound into polymers is a strategic approach to tailor the material's bulk and surface properties. The strong carbon-fluorine bond and the electronegativity of fluorine atoms significantly influence the final characteristics of the polymer.
Detailed Research Findings: Research into copolymers containing fluorinated acrylates has demonstrated a direct correlation between the concentration of the fluorinated monomer and the resulting material properties. For instance, increasing the content of a fluorinated monomer in an acrylic copolymer has been shown to lower the material's refractive index. This is a critical factor in the development of optical materials, such as anti-reflective coatings and optical fibers. The presence of fluorine can also lead to higher oxygen permeability, a desirable trait for applications like contact lenses and gas separation membranes.
From a mechanical standpoint, the introduction of fluorinated monomers can enhance the properties of acrylic films. Studies have shown that high number-average hydroxyl functionality in high molecular weight copolymers increases the crosslink density of the resulting films. This leads to measurable improvements in tensile strength and tensile modulus, creating more robust and durable materials. Furthermore, the inherent hydrophobicity imparted by the fluorine atoms significantly improves the water resistance of coatings, with water contact angles increasing substantially with higher molar ratios of the fluorinated component.
| Property | Influence of Increased Fluorinated Monomer Content | Potential Application |
| Optical | Lower Refractive Index | Anti-reflective coatings, optical fibers |
| Electronic | High Dielectric Strength, Electrical Resistance | Wire and cable insulation, electronic components |
| Mechanical | Improved Tensile Strength and Modulus | Durable coatings, robust films |
| Surface | Increased Hydrophobicity, Higher Oxygen Permeability | Water-repellent surfaces, contact lenses |
This table illustrates the tailored properties achievable by incorporating fluorinated monomers like this compound into polymer structures.
Polymer Electrolyte Membranes (PEMs) are crucial components in various electrochemical devices, including fuel cells. The ideal PEM should exhibit high proton conductivity, good mechanical and thermal stability, and low fuel permeability. Fluoropolymers are often used as the base material for PEMs due to their inherent stability in harsh chemical and thermal environments.
Detailed Research Findings: The common strategy for fabricating PEMs involves using a stable fluorinated backbone, such as Poly(ethylene-alt-tetrafluoroethylene) (ETFE), and grafting it with monomers that can be subsequently functionalized with proton-conducting groups, typically sulfonic acid groups. This process combines the mechanical integrity of the base fluoropolymer with the necessary ionic conductivity of the grafted chains.
While specific research on this compound as a primary monomer for PEMs is an emerging area, its properties make it a promising candidate. A poly(this compound) backbone would be expected to provide the requisite thermal and chemical stability. This backbone could then be functionalized, or this compound could be copolymerized with other functional monomers, to introduce sulfonic acid groups. The trifluoromethyl groups within the polymer matrix could also influence the distribution and mobility of water molecules, which is critical for efficient proton transport. The development of novel PEMs based on sulfonated poly(acrylonitrile-co-glycidyl methacrylate)/poly(vinyl chloride) composites highlights the ongoing exploration of new polymer systems to achieve optimal fuel cell performance, indicating a receptive field for new monomers like ETFA.
Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule (the template). The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality.
Detailed Research Findings: The choice of functional monomer is critical for creating effective binding sites. The monomer must be capable of forming non-covalent or covalent interactions with the template molecule. A wide array of functional monomers are used, chosen for their ability to engage in hydrogen bonding, electrostatic interactions, or hydrophobic interactions. Among these, fluorinated monomers like Trifluoromethyl acrylic acid (TFMAA) are known to be effective. The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of a nearby carboxylic acid proton, promoting strong hydrogen bonding with the template.
Given its structural similarity to TFMAA, this compound is a strong candidate as a functional monomer in MIP synthesis. The ester group and the trifluoromethyl group can participate in various non-covalent interactions. The synthesis of MIPs is a versatile process, and the inclusion of ETFA could create specific binding cavities for a range of template molecules, particularly those with complementary hydrogen bond donors or specific polar characteristics. These MIPs could be applied in chemical sensors, selective separation processes, and catalysis.
Polymer nanocomposites, which consist of a polymer matrix with dispersed nanoscale fillers, offer the potential for significant improvements in material properties, including mechanical strength, thermal stability, and conductivity. The performance of these materials is highly dependent on the interfacial interactions between the polymer matrix and the nanofiller.
Detailed Research Findings: Research on composites of poly(2,2,2-trifluoroethyl methacrylate), a close structural analog of poly(this compound), with nano titanium dioxide (TiO2) has shown that the addition of the nanoparticles can increase the thermal stability of the polymer. In such composites, the fluorinated polymer matrix interacts with the inorganic nanoparticle surface. The nature of this interaction is crucial; strong interfacial adhesion allows for efficient stress transfer from the polymer to the filler, enhancing mechanical properties. The trifluoroacetate (B77799) group in ETFA is polar and can potentially form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the surface of inorganic fillers like silica or titania. By carefully selecting the surface chemistry of the nanoparticles, these interactions can be tuned to control the dispersion of the nanoparticles within the polymer matrix and optimize the final properties of the nanocomposite material.
| Nanofiller | Polymer Matrix | Effect of Interfacial Interaction |
| Titanium Dioxide (TiO2) | Poly(2,2,2-trifluoroethyl methacrylate) | Increased thermal stability |
| Silica (SiO2) | Ethylene (B1197577)–propylene copolymer | Improved mechanical and thermal properties |
| Clay | Nylon 6 | Enhanced interactions through surfactant modification |
This table shows examples of polymer nanocomposites and the importance of interfacial interactions in determining their properties.
Catalyst Design and Optimization for this compound Chemistry
The synthesis of well-defined polymers from this compound requires precise control over the polymerization process. This control is achieved through the rational design of catalytic systems that can efficiently initiate and propagate the polymerization while minimizing side reactions.
The polymerization of acrylate (B77674) monomers can be achieved through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. The choice of catalyst or initiator is paramount in determining the molecular weight, molecular weight distribution, and architecture of the resulting polymer.
Detailed Research Findings: For acrylate monomers similar to this compound, both metal-containing and metal-free catalytic systems have proven effective.
Metal-Containing Systems: Anionic polymerization of ethyl acrylate has been successfully initiated using systems like tetrabutylammonium azide in the presence of alkylaluminum bisphenoxides. This approach allows for the synthesis of polymers with narrow molecular weight distributions. Another advanced metal-containing system involves the use of palladium nanoparticles in conjunction with organic halides to initiate the polymerization of trifluoroethyl methacrylate, enabling the synthesis of ultrahigh molecular weight polymers. These systems offer pathways to create well-defined fluoropolymers from ETFA.
Metal-Free Systems: Organocatalysis presents an alternative to metal-based systems, avoiding potential metal contamination in the final polymer. Organobases, for example, have been used to catalyze certain types of polymerizations. For ETFA, anionic polymerization can be initiated by nucleophiles. For instance, the anionic polymerization of ethyl 2-cyanoacrylate can be initiated by compounds like 1,3-dimethylimidazolium (phosphonooxy-)oligosulfanide. Such metal-free approaches are a growing area of research for the clean and efficient synthesis of specialty polymers.
The rational design of these catalytic systems involves tuning the electronic and steric properties of the initiator or catalyst to control its reactivity towards the ETFA monomer, leading to polymers with predictable and tailored properties.
Exploration of New Catalytic Transformations
The field of polymer chemistry is continually seeking more precise and efficient methods for polymerization. For this compound and related fluorinated monomers, significant progress has been made in the exploration of new catalytic transformations that offer superior control over the polymer architecture. These advancements are pivotal for tailoring the final material properties for specific high-performance applications.
Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers from monomers like this compound. mdpi.com Unlike traditional free-radical polymerization, CRP methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block and star polymers. nih.govresearchgate.net Two of the most prominent CRP methods being explored for fluorinated acrylates are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including fluorinated acrylates. nih.gov The control in RAFT is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for controlled chain growth. nih.gov Recent research has focused on novel initiation methods for RAFT, including photo-initiation and metal-catalysis, which can offer milder reaction conditions and greater temporal control over the polymerization process. nih.gov For instance, photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) utilizes light to generate radicals, enabling polymerization at room temperature and offering the ability to start and stop the reaction by turning the light source on and off. nih.gov
The effectiveness of RAFT polymerization is highly dependent on the choice of the CTA. Research into the RAFT polymerization of similar monomers, such as 2,2,2-trifluoroethyl α-fluoroacrylate, has demonstrated that different CTAs yield varying degrees of control over the polymerization, affecting the final molecular weight and dispersity of the polymer.
| CTA Type | Monomer | Initiator | Resulting Polymer Characteristics |
| Dithiobenzoate | Styrene, Acrylates | Azo initiator | Effective for polymers with terminal methacrylate units. nih.gov |
| Xanthate | N-isopropylacrylamide | Thermal initiator | Can be thermolyzed to produce polymeric thiols. |
| Trithiocarbonate | Acrylic Acid, Hexafluorobutyl Acrylate | Radical Initiator | Used in the synthesis of amphiphilic block copolymers. |
Atom Transfer Radical Polymerization (ATRP):
ATRP is another powerful CRP technique that employs a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains. nih.gov This method provides excellent control over the polymerization of a variety of monomers, including (meth)acrylates. rsc.org The versatility of ATRP allows for the synthesis of well-defined polymers with complex architectures and functionalities. nih.gov
Recent advancements in ATRP have focused on developing more active and environmentally friendly catalyst systems. This includes the use of biocatalysts, such as myoglobin, to initiate polymerization in a process termed biocatalytic polymerization-induced self-assembly (bioPISA). nih.gov This approach combines the control of ATRP with the sustainability of enzymatic catalysis. nih.gov
| ATRP Initiator | Monomer | Catalyst System | Resulting Polymer Characteristics |
| Ethyl 2-bromoisobutyrate | 2-hydroxypropyl methacrylate | Myoglobin/Sodium Ascorbate | Formation of vesicular artificial cells. nih.gov |
| 2-hydroxyethyl 2-bromoisobutyrate | 2-hydroxypropyl methacrylate | Myoglobin/Sodium Ascorbate | Leads to macroscopic precipitation without a stabilizing block. nih.gov |
Green Chemistry Principles in this compound Synthesis and Polymerization
The principles of green chemistry are increasingly influencing the design of chemical processes to minimize their environmental impact. The synthesis and polymerization of this compound are being re-evaluated through this lens, leading to the development of more sustainable methodologies.
Development of Environmentally Benign Reaction Conditions
A key focus of green chemistry is the reduction or elimination of hazardous solvents. epa.gov In the context of this compound polymerization, significant research has been directed towards finding environmentally benign reaction media.
Supercritical Carbon Dioxide (scCO₂):
Supercritical CO₂ has emerged as a promising green solvent for the polymerization of fluorinated polymers. core.ac.uk Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, making it an excellent solvent for a range of substances. Its use in polymerization offers several advantages: it is non-toxic, non-flammable, inexpensive, and can be easily removed from the final product by depressurization, eliminating the need for solvent removal steps that can generate volatile organic compounds (VOCs). core.ac.uk Furthermore, the synthesis of random copolymers of fluorinated acrylates has been successfully achieved in supercritical CO₂. core.ac.uk
Ionic Liquids:
Ionic liquids are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, making them a safer alternative to volatile organic solvents. epa.gov They are being explored as green solvents for a variety of chemical reactions, including polymerization. The unique solvent properties of ionic liquids can also influence the kinetics and outcome of polymerization reactions.
Solvent-Free and Emulsion Polymerization:
Another green approach is the use of solvent-free or emulsion polymerization methods. epa.govbohrium.com Emulsion polymerization, in particular, uses water as the dispersion medium, which is an environmentally friendly and inexpensive solvent. bohrium.com This technique is well-suited for the polymerization of acrylic monomers and has been used to synthesize fluorinated acrylic copolymers. bohrium.com Recent research has focused on developing emulsifier-free methods to further enhance the green credentials of this process. epa.gov
| Green Solvent/Method | Monomer Type | Key Advantages |
| Supercritical Carbon Dioxide | Fluorinated Acrylates | Non-toxic, non-flammable, easy removal, reduces VOCs. core.ac.uk |
| Ionic Liquids | Various | Negligible vapor pressure, tunable solvent properties. |
| Emulsion Polymerization | Acrylic Monomers | Uses water as a solvent, environmentally friendly, low cost. bohrium.com |
Future Perspectives in Ethyl Trifluoroacrylate Research
Interdisciplinary Research Opportunities
The distinct properties of poly(ethyl trifluoroacrylate) (PETFA) position it as a strong candidate for applications that span materials science, medicine, and environmental science, creating a fertile ground for interdisciplinary collaboration. The exploration of ETFA in these areas promises to yield novel materials and technologies with enhanced performance and functionality.
One of the most promising avenues for interdisciplinary research lies in the realm of advanced materials and coatings . The low surface energy and hydrophobicity conferred by the fluorine content make PETFA an excellent material for creating self-cleaning and anti-fouling surfaces. researchgate.net This opens up possibilities for applications in marine coatings to prevent biofouling on ship hulls, in architectural coatings for buildings to reduce cleaning and maintenance costs, and in protective films for electronic devices to resist fingerprints and smudges. Furthermore, its high thermal stability and resistance to harsh chemicals suggest its use in demanding aerospace and industrial applications where material durability is paramount. researchgate.net
In the biomedical field , the biocompatibility and unique surface properties of fluorinated polymers are driving research into their use in medical devices and drug delivery systems. While direct research on PETFA in this area is still emerging, the broader class of fluoropolymers has shown promise in applications such as coatings for implantable devices to improve their biocompatibility and reduce the risk of rejection. There are opportunities to investigate PETFA for similar applications, as well as for the development of novel drug delivery vehicles where its controlled permeability and chemical inertness could be advantageous. The creation of copolymers incorporating ETFA could allow for the fine-tuning of properties to achieve desired drug release profiles and targeted delivery.
The optics and electronics industries also stand to benefit from the unique properties of ETFA-based materials. researchgate.net Its low refractive index and optical transparency make it a candidate for use in optical fibers, anti-reflective coatings for lenses and solar panels, and as a component in advanced lithographic processes for the fabrication of microelectronics. researchgate.net The development of ETFA-containing copolymers could lead to materials with tailored optical properties for specific applications, such as specialty lenses or advanced display technologies.
Challenges and Opportunities in Synthetic Methodology and Polymer Science
While the potential applications of this compound are vast, realizing this potential hinges on overcoming existing challenges in its synthesis and polymerization. Addressing these hurdles will not only improve the accessibility and cost-effectiveness of ETFA but also enable the creation of new polymers with precisely controlled architectures and properties.
In the realm of polymer science , a primary challenge and opportunity lies in achieving precise control over the polymerization of ETFA. While free-radical polymerization is a common method, it often results in polymers with broad molecular weight distributions and limited architectural control. The development of controlled/"living" radical polymerization techniques for ETFA would represent a significant advancement, enabling the synthesis of well-defined polymers with predictable molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers.
This level of control is essential for tailoring the material properties for specific applications. For instance, the creation of block copolymers containing PETFA segments alongside other polymer blocks could lead to materials that self-assemble into well-defined nanostructures, offering applications in areas such as nanocomposites, membranes for separations, and advanced drug delivery systems. The ability to precisely control the length of each block would allow for the fine-tuning of the resulting morphology and properties.
Another area of opportunity in polymer science is the investigation of copolymers of ETFA with a wide range of other monomers. researchgate.net By strategically selecting comonomers, researchers can create a diverse library of materials with a spectrum of properties. For example, copolymerizing ETFA with hydrophilic monomers could lead to amphiphilic materials suitable for biomedical applications, while copolymerization with monomers possessing specific functional groups could enable the development of responsive or "smart" materials that change their properties in response to external stimuli such as temperature, pH, or light.
Finally, the long-term environmental impact of PETFA-based materials presents both a challenge and an opportunity. While fluoropolymers are known for their durability, this also raises concerns about their persistence in the environment. Future research should focus on understanding the degradation pathways of PETFA and developing strategies for its recycling or upcycling. This could involve the design of polymers with built-in cleavable linkages or the development of novel chemical recycling processes to recover the monomer or other valuable chemical feedstocks.
Q & A
Q. What are the common synthesis routes for ethyl trifluoroacrylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification of trifluoroacrylic acid with ethanol under acid catalysis or through transesterification of mthis compound with ethyl alcohol. Key factors include temperature control (60–80°C), solvent selection (e.g., anhydrous dichloromethane), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires careful removal of water via molecular sieves or azeotropic distillation to shift equilibrium. Purity is typically assessed via GC-MS or NMR to detect residual trifluoroacrylic acid or transesterification byproducts .
| Method | Catalyst | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Esterification (HSO) | Sulfuric acid | 75–85 | ≥95% |
| Transesterification (TsOH) | p-Toluenesulfonic acid | 80–90 | ≥98% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : Identifies ethyl group protons (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH).
- NMR : Detects trifluoromethyl groups (δ -60 to -70 ppm).
- IR Spectroscopy : Strong C=O stretch at 1720–1740 cm and C-F stretches at 1100–1250 cm.
- GC-MS : Confirms molecular ion (m/z 140) and fragmentation patterns. Cross-referencing with databases (e.g., NIST) ensures identification accuracy .
Advanced Research Questions
Q. How does this compound’s radical copolymerization behavior differ from non-fluorinated acrylates?
this compound exhibits limited homopolymerization under standard radical initiators (e.g., AIBN) due to electron-withdrawing trifluoromethyl groups destabilizing radical intermediates. However, it forms alternating copolymers with electron-rich monomers like styrene or vinyl ethers. This behavior is attributed to polarity alternation effects, confirmed by NMR and reactivity ratio analysis (e.g., ). Researchers should optimize monomer feed ratios (1:1 to 1:2) and use low-temperature initiators (e.g., benzoyl peroxide at 60°C) to minimize side reactions .
Q. What are the key challenges in stabilizing this compound during storage and handling?
The compound is prone to hydrolysis (via nucleophilic attack on the ester carbonyl) and thermal degradation. Stabilization strategies include:
- Storage : Under inert gas (Ar/N) at -20°C in amber glass to prevent UV-induced radical formation.
- Inhibitors : Addition of 100–200 ppm hydroquinone or BHT to suppress polymerization.
- Handling : Use of anhydrous solvents and gloveboxes to minimize moisture exposure. Degradation products (e.g., trifluoroacrylic acid) can be monitored via titration or NMR .
Q. How should researchers address contradictions in reported reactivity data for this compound?
Discrepancies in copolymerization rates or thermal stability may arise from impurities (e.g., residual acid), solvent effects, or initiator efficiency. To resolve these:
- Replicate experiments under strictly controlled conditions (e.g., degassed solvents, calibrated thermocouples).
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers.
- Cross-validate using multiple techniques (e.g., DSC for thermal stability, SEC for molecular weight distributions). Reference methodologies from hazard assessment guidelines (e.g., Prudent Practices in the Laboratory) to ensure reproducibility .
Methodological Considerations
Q. What safety protocols are critical when working with this compound?
- Hazard Analysis : Conduct a pre-experiment risk assessment focusing on flammability (flash point: -1°C), toxicity (respiratory irritant), and reactivity (peroxidation risks).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods with ≥100 ft/min airflow.
- Waste Disposal : Neutralize waste with 10% NaOH before aqueous disposal. Document procedures per local regulations .
Q. How can researchers design experiments to study this compound’s hydrolytic stability?
- Accelerated Aging : Expose samples to 40°C/75% RH and monitor hydrolysis via NMR or pH changes.
- Kinetic Analysis : Fit data to first-order models () to derive activation energy.
- Comparative Studies : Test stability in buffered solutions (pH 4–10) to identify degradation thresholds. Include controls (e.g., ethyl acrylate) to isolate fluorine-specific effects .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing copolymer composition data?
- Reactivity Ratios : Use the Fineman-Ross or Kelen-Tüdős method to calculate and .
- Alternating Tendency : Calculate the values from monomer feed vs. copolymer composition plots.
- Error Propagation : Apply Monte Carlo simulations to uncertainty in NMR integration or GC-MS peak areas .
Q. How should researchers validate the purity of this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
